
Globalagliatin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Globalagliatin Hydrochloride is a glucokinase activator developed for the treatment of type 2 diabetes mellitus. Glucokinase plays a pivotal role in maintaining glucose homeostasis by acting as a “glucose sensor” in pancreatic beta cells and enhancing glucose metabolism in hepatocytes .
Preparation Methods
The preparation of Globalagliatin Hydrochloride involves synthetic routes that include the activation of glucokinase. The validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to determine the concentration of Globalagliatin in collected plasma samples . Industrial production methods typically involve multiple ascending doses to ensure safety, tolerability, pharmacokinetics, and pharmacodynamics .
Chemical Reactions Analysis
Globalagliatin Hydrochloride undergoes various chemical reactions, including oxidation and reduction. Common reagents and conditions used in these reactions include high-fat meals, which have been shown to increase the maximum concentration and area under the plasma concentration-time curve of Globalagliatin compared to fasting conditions . Major products formed from these reactions include increased glucose sensitivity and enhanced insulin secretion .
Scientific Research Applications
Globalagliatin Hydrochloride has significant scientific research applications, particularly in the treatment of type 2 diabetes mellitus. It is being investigated for its potential to enhance insulin secretion and affect hepatic glucose metabolism . Clinical trials have shown that this compound is well tolerated and safe in healthy subjects following single-dose administration . It is also being studied for its pharmacokinetics and pharmacodynamics in patients with type 2 diabetes .
Mechanism of Action
Globalagliatin Hydrochloride acts as a glucokinase activator, increasing the glucose sensitivity of insulin secretion and effectively lowering the glucose threshold for insulin secretion . It targets pancreatic beta cells and hepatocytes, improving insulin secretion and decreasing hepatic glucose output . This dual action addresses two major defects in type 2 diabetes .
Comparison with Similar Compounds
Globalagliatin Hydrochloride is unique compared to other glucokinase activators due to its specific activation of glucokinase in both pancreatic beta cells and hepatocytes . Similar compounds include other glucokinase activators that also aim to enhance insulin secretion and glucose metabolism, but this compound’s dual action makes it particularly effective .
Properties
Molecular Formula |
C28H38ClN3O3S3 |
|---|---|
Molecular Weight |
596.3 g/mol |
IUPAC Name |
(1R,2S)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C28H37N3O3S3.ClH/c32-26(30-27-29-19-25(36-27)35-17-16-31-14-4-5-15-31)28(18-24(28)20-6-2-1-3-7-20)21-8-10-22(11-9-21)37(33,34)23-12-13-23;/h8-11,19-20,23-24H,1-7,12-18H2,(H,29,30,32);1H/t24-,28-;/m0./s1 |
InChI Key |
FRUQQNDJVRDIRH-JOFLZTHPSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@@]2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6.Cl |
Canonical SMILES |
C1CCC(CC1)C2CC2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


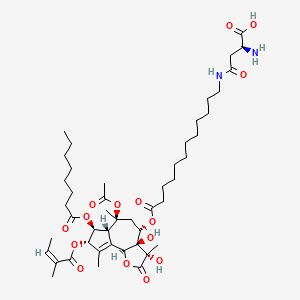
![(9-Propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl) 3-hydroxy-2-phenylpropanoate](/img/structure/B10860279.png)
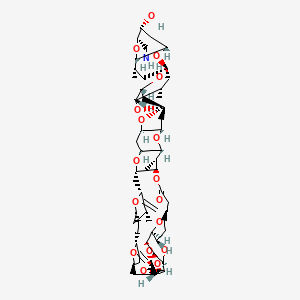
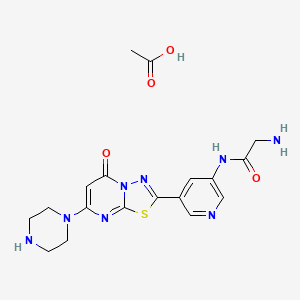

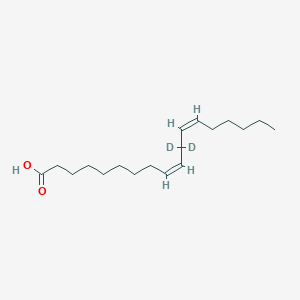
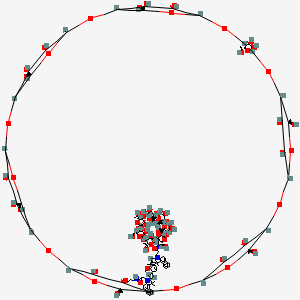
![(2S)-2-amino-4-[[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B10860320.png)
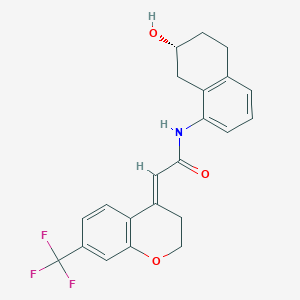

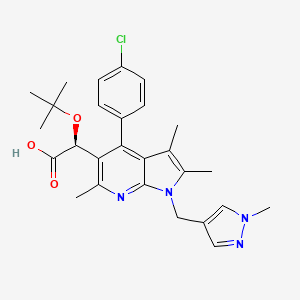
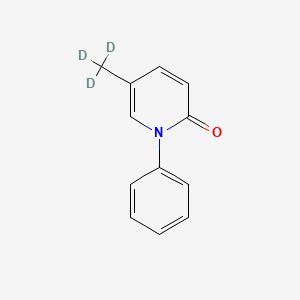

![5-chloro-2-N-[5-methyl-4-[1-(oxan-4-yl)-3,6-dihydro-2H-pyridin-4-yl]-2-propan-2-yloxyphenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine](/img/structure/B10860358.png)
